Trinonyl benzene-1,2,4-tricarboxylate

Description

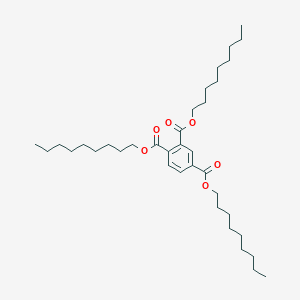

Structure

2D Structure

Properties

IUPAC Name |

trinonyl benzene-1,2,4-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60O6/c1-4-7-10-13-16-19-22-27-40-34(37)31-25-26-32(35(38)41-28-23-20-17-14-11-8-5-2)33(30-31)36(39)42-29-24-21-18-15-12-9-6-3/h25-26,30H,4-24,27-29H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPPTGKKZZDFJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCCC)C(=O)OCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188898 | |

| Record name | Trinonyl benzene-1,2,4-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35415-27-1 | |

| Record name | 1,2,4-Trinonyl 1,2,4-benzenetricarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35415-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trinonyl benzene-1,2,4-tricarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035415271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trinonyl benzene-1,2,4-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trinonyl benzene-1,2,4-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Reaction Mechanisms of Trinonyl Benzene 1,2,4 Tricarboxylate

Esterification of Benzene-1,2,4-Tricarboxylic Acid with Nonanol: Mechanistic Pathways

The synthesis of trinonyl benzene-1,2,4-tricarboxylate via the esterification of benzene-1,2,4-tricarboxylic acid with nonanol is a classic example of the Fischer-Speier esterification. This acid-catalyzed reaction proceeds through a series of equilibrium steps. The mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (nonanol).

The subsequent nucleophilic addition of nonanol to the activated carbonyl carbon results in the formation of a tetrahedral intermediate. Following a proton transfer from the attacking alcohol to one of the hydroxyl groups of the intermediate, a molecule of water is eliminated, and a protonated ester is formed. The final step involves the deprotonation of the ester, regenerating the acid catalyst and yielding the final product, this compound. Each of the three carboxylic acid groups on the benzene (B151609) ring undergoes this sequence of reactions to achieve complete esterification.

To drive the reversible reaction towards the product side and achieve high yields, it is essential to remove the water formed during the reaction. This is often accomplished through azeotropic distillation using a suitable solvent.

Catalytic Systems in this compound Synthesis

The choice of catalyst is a critical factor influencing the rate and selectivity of the esterification reaction. Both homogeneous and heterogeneous catalysts are employed in the industrial production of this compound, each with distinct advantages and disadvantages.

Homogeneous catalysts, which exist in the same phase as the reactants, are widely used due to their high activity and selectivity under relatively mild reaction conditions. Common homogeneous catalysts for this esterification include strong mineral acids like sulfuric acid and p-toluenesulfonic acid. These catalysts effectively protonate the carboxylic acid, thereby accelerating the reaction rate.

Despite their high efficiency, the use of homogeneous catalysts presents significant challenges in terms of waste management. The separation of the catalyst from the final product can be difficult and often requires neutralization steps, which generate substantial amounts of salt-containing wastewater. This not only adds to the complexity and cost of the process but also raises environmental concerns regarding the disposal of the waste stream. Furthermore, the corrosive nature of these strong acids necessitates the use of specialized, corrosion-resistant equipment.

| Catalyst Type | Advantages | Disadvantages |

| Homogeneous | High activity and selectivity, mild reaction conditions. | Difficult to separate from product, generates significant wastewater from neutralization, corrosive. |

Heterogeneous catalysts, which exist in a different phase from the reactants, offer a more environmentally friendly alternative to their homogeneous counterparts. These catalysts, typically solid acids, can be easily separated from the reaction mixture by simple filtration, allowing for their reuse and minimizing waste generation. rsc.org This inherent recyclability makes them an attractive option for sustainable industrial processes.

Common heterogeneous catalysts for the synthesis of this compound include ion-exchange resins, zeolites, and supported metal oxides. While they offer significant advantages in terms of separation and reuse, heterogeneous catalysts often exhibit lower activity compared to homogeneous catalysts. This may necessitate more severe reaction conditions, such as higher temperatures and longer reaction times, to achieve comparable yields. The activity of a heterogeneous catalyst is highly dependent on its surface area, pore size, and the density and strength of its acidic sites. Research continues to focus on developing novel heterogeneous catalysts with enhanced activity and stability to bridge the performance gap with homogeneous systems.

| Catalyst Type | Advantages | Disadvantages |

| Heterogeneous | Easy separation and recyclability, reduced waste generation, less corrosive. | Generally lower activity than homogeneous catalysts, may require more severe reaction conditions. |

Comparative Analysis of Synthetic Routes: Anhydride (B1165640) vs. Acid Pathways

Theoretically, anhydrides are more reactive towards esterification than their corresponding carboxylic acids. nih.gov This increased reactivity can lead to faster reaction rates and potentially higher yields under milder conditions.

The esterification of trimellitic anhydride with nonanol proceeds in two stages. The first stage is a rapid, non-catalytic ring-opening of the anhydride by the alcohol to form a monoester with two free carboxylic acid groups. The subsequent esterification of these remaining carboxylic acid groups is a slower, acid-catalyzed process, similar to the esterification of the tricarboxylic acid.

The purity of the nonanol reactant is a critical factor that can significantly impact the quality of the final product and the formation of byproducts. Impurities commonly found in industrial-grade alcohols, such as aldehydes, ketones, and other olefinic compounds, can undergo side reactions under the acidic and high-temperature conditions of esterification.

These impurities can lead to the formation of colored byproducts, which can negatively affect the final product's appearance and performance characteristics. For instance, unsaturated carbonyl compounds present in the alcohol can lead to color development during the esterification process. google.com Therefore, using high-purity nonanol is essential to minimize byproduct formation and ensure the production of a high-quality this compound with the desired specifications. In some cases, a hydrogenation step may be employed to purify the alcohol prior to esterification to remove these color-forming impurities. google.com

Regioselectivity Control in Benzene-1,2,4-Tricarboxylate Esterification

The synthesis of a specific isomer of this compound requires careful control of the esterification process. The three carboxylic acid groups of benzene-1,2,4-tricarboxylic acid (trimellitic acid) exhibit different reactivities due to their positions on the aromatic ring. The carboxylic groups at positions 1 and 2 are ortho to each other, which can lead to steric hindrance and electronic effects that differentiate their reactivity from the carboxyl group at position 4.

Achieving a precise substitution pattern in the synthesis of this compound hinges on exploiting the inherent differences in reactivity of the carboxylic acid groups and employing strategic synthetic routes. One common starting material is trimellitic anhydride, where the carboxylic acid groups at positions 1 and 2 have formed a cyclic anhydride. This leaves the carboxylic acid at position 4 as the primary site for initial esterification.

The selective esterification of trimellitic anhydride with long-chain alcohols can be influenced by reaction conditions such as temperature, catalyst, and stoichiometry. For instance, a patent on the synthesis of tridecyl trimellitate describes a process where trimellitic anhydride is reacted with tridecyl alcohol in a specific molar ratio under nitrogen protection with a catalyst, allowing for controlled esterification. google.com The initial reaction is likely to occur at the less sterically hindered 4-carboxyl group, followed by the opening of the anhydride ring and subsequent esterification of the 1- and 2-carboxyl groups.

Steric hindrance plays a significant role when using bulky alcohols like nonanol. The bulky nature of the nonyl group can influence the rate and selectivity of the esterification at the more sterically crowded positions (1 and 2) compared to the less hindered position 4. By carefully controlling the reaction time and temperature, it is possible to favor the formation of specific isomers.

Protective group chemistry offers a powerful strategy for directing the esterification to specific carboxylic acid groups, thereby achieving high regioselectivity. The tert-butyl group is a commonly used protecting group for carboxylic acids due to its stability under various reaction conditions and its relatively straightforward removal under acidic conditions. acs.orgnih.govorganic-chemistry.orgorganic-chemistry.org

In the context of synthesizing a specific isomer of this compound, one could envision a strategy where one or two of the carboxylic acid groups are selectively protected with tert-butyl groups. For example, if the desired product requires a different ester group at a specific position, the other two positions could be protected with tert-butyl esters. Following the esterification of the unprotected carboxyl group with nonanol, the tert-butyl groups can be selectively removed to allow for subsequent reactions. The selective deprotection of tert-butyl esters in the presence of other acid-labile protecting groups has been demonstrated using reagents like ZnBr2. researchgate.net

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly chemical processes. Green chemistry principles are being applied to the synthesis of esters to reduce waste, minimize energy consumption, and use less hazardous substances.

Microwave-assisted synthesis has emerged as a promising green chemistry technique that can significantly accelerate reaction times and improve energy efficiency compared to conventional heating methods. researchgate.net The application of microwave irradiation to the solvent-free esterification of L-leucine with alcohols demonstrated a notable acceleration of the reaction, which was attributed to the rapid transfer of energy to the reactants. semanticscholar.org This technology has shown potential for scale-up to industrial production. scirp.orglsu.eduacs.org

For the synthesis of this compound, a microwave-assisted approach could offer several advantages. The direct esterification of trimellitic acid or its anhydride with nonanol under microwave irradiation could lead to shorter reaction times and potentially higher yields. A study on the microwave-assisted synthesis of trimethylolpropane triester from camelina oil highlighted the intensification of the transesterification process. nih.gov While specific conditions for the microwave-assisted synthesis of this compound are not documented, data from similar esterifications can provide a starting point for process development.

| Reactants | Catalyst | Solvent | Microwave Power | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| L-leucine, n-butanol | p-toluenesulfonic acid | Solvent-free | Not specified | 30 min | 72% | scirp.org |

| Soybean oil, ethanol (B145695) | NaOH | Ethanol | Not specified | 1-16 min | >99% | lsu.edu |

| Decanoic acid, glycidol | TBAI | Solvent-free | 300 W | 1 min | High | researchgate.net |

| Camelina oil, TMP | Not specified | Not specified | Not specified | 67.8 min | 94.3% | nih.gov |

Solvent-free synthesis is another key aspect of green chemistry, as it eliminates the need for potentially harmful and difficult-to-recycle organic solvents. The synthesis of wax esters from fatty acid methyl esters has been successfully demonstrated in a solvent- and base-free one-pot, two-step catalytic process. researchgate.net Similarly, high-purity sucrose fatty acid monoesters have been synthesized under solvent-free conditions, offering an economically attractive and environmentally friendly alternative to traditional methods. acs.org The direct esterification of trimellitic anhydride with nonanol under solvent-free conditions, potentially with a solid acid catalyst, could be a viable green synthetic route.

Biocatalysis, particularly the use of enzymes like lipases, offers a highly selective and environmentally benign alternative to chemical catalysts for ester synthesis. nih.gov Lipase-catalyzed esterification can be carried out under mild conditions, often with high regioselectivity. nih.gov The synthesis of fatty acid sugar esters and phenolic carbonates has been achieved using lipase catalysis. researchgate.netnih.gov A study on the lipase-catalyzed synthesis of lauroylcholine chloride in a reactive natural deep eutectic solvent highlights the potential for unexpected selectivity. rsc.org The application of lipase to the synthesis of this compound could potentially offer a high degree of regioselectivity, leading to a specific isomer with high purity.

Advanced Purification Techniques for this compound

The purification of this compound to a high degree of purity is essential for its intended applications. Given its likely high boiling point and non-polar nature, several advanced purification techniques can be employed.

One effective method for purifying high-boiling esters is short-path distillation . This technique is performed under high vacuum, which allows for distillation at lower temperatures, thus preventing thermal degradation of the compound. It is particularly suitable for separating compounds with high molecular weights.

Preparative High-Performance Liquid Chromatography (HPLC) is another powerful technique for the purification of organic compounds. labcompare.comgoogle.comwarwick.ac.uk For a non-polar compound like this compound, a normal-phase HPLC system with a non-polar mobile phase could be effective. chromforum.org By carefully selecting the column and solvent system, it is possible to separate the desired tri-ester from unreacted starting materials and isomeric byproducts.

Recrystallization is a fundamental purification technique for solid compounds. google.comillinois.edu The success of recrystallization depends on finding a suitable solvent or solvent mixture in which the solubility of the target compound and its impurities differ significantly with temperature. For a large, non-polar molecule like this compound, a non-polar solvent or a mixture of polar and non-polar solvents might be effective. The process of recrystallizing long-chain 1-bromoalkanes has been reported, providing insights into the crystallization of long-chain alkyl compounds. rsc.org

Preparative Chromatography for Impurity Isolation

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of this compound from complex reaction mixtures. tudelft.nl This method is particularly effective for removing impurities with similar boiling points that are difficult to separate by distillation.

The primary objective of preparative HPLC in this context is to achieve a high throughput of purified product with the desired level of purity. The process begins with the development of an analytical HPLC method, which is then scaled up for preparative purposes.

Method Development and Scale-Up:

The initial step involves optimizing the separation on an analytical scale to identify the most suitable stationary and mobile phases. For a large, relatively non-polar molecule like this compound, a reversed-phase stationary phase is typically employed.

| Parameter | Analytical Scale | Preparative Scale |

| Column Type | C18 or C8 | C18 or C8 |

| Particle Size | 3-5 µm | 5-10 µm |

| Column ID | 2.1-4.6 mm | >20 mm |

| Flow Rate | 0.5-2.0 mL/min | >20 mL/min |

| Injection Volume | 5-20 µL | >100 µL |

| Detection | UV, MS | UV, MS |

Typical Chromatographic Conditions:

A common approach involves a gradient elution to effectively separate the target compound from both more polar and less polar impurities.

| Parameter | Condition |

| Stationary Phase | Octadecyl-silylated silica (B1680970) gel (C18) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile (B52724) or Methanol (B129727) |

| Gradient | A time-based gradient from a lower to a higher concentration of Mobile Phase B |

| Detector | UV at a wavelength where the aromatic ring absorbs (e.g., 254 nm) |

The selection of the mobile phase is critical and can significantly impact the resolution of the separation. tudelft.nl The use of mass spectrometry (MS) as a detector, often in conjunction with UV, allows for the specific collection of fractions containing the target molecule based on its mass-to-charge ratio. manufacturingchemist.com

Impurity Profile:

The synthesis of this compound via esterification of trimellitic anhydride with nonyl alcohol can result in several impurities. These may include unreacted starting materials, partially esterified products (mono- and dinonyl esters), and isomers of nonyl alcohol which can lead to a mixture of isomeric final products. Preparative HPLC is adept at separating these closely related structures.

Recrystallization and Distillation Strategies

Recrystallization:

Recrystallization is a fundamental technique for purifying solid organic compounds based on their differential solubility in a particular solvent at varying temperatures. rochester.edu For this compound, which is a viscous liquid or a low-melting solid at room temperature, recrystallization may be challenging but can be employed if a suitable solvent system is identified.

The ideal solvent for recrystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. google.com A systematic solvent screening is the first step in developing a recrystallization protocol.

Illustrative Solvent Screening Table for Aromatic Esters:

| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Crystal Formation upon Cooling | Suitability |

| Ethanol | Low to Moderate | High | Good | Potentially Suitable |

| Heptane | Low | Moderate | May cause oiling out | Less Suitable |

| Ethyl Acetate | High | High | Poor | Unsuitable |

| Acetone | High | High | Poor | Unsuitable |

| Toluene | Moderate | High | Fair | Potentially Suitable |

| Methanol/Water | Low | Moderate | Good | Potentially Suitable (as a solvent/anti-solvent pair) |

| Dichloromethane/Hexane | High/Low | High/Low | Good | Potentially Suitable (as a solvent/anti-solvent pair) |

Given the nature of this compound, a mixed solvent system, often referred to as a solvent/anti-solvent system, is likely to be more effective. gst-chem.com In this approach, the compound is dissolved in a "good" solvent at an elevated temperature, and a "poor" solvent (in which the compound is less soluble) is gradually added to induce crystallization.

Distillation Strategies:

Due to the high boiling point of this compound, distillation must be carried out under reduced pressure (vacuum distillation) to prevent thermal decomposition. wikipedia.org This technique is primarily used to remove more volatile impurities such as unreacted nonyl alcohol and any low-boiling side products.

Fractional distillation under vacuum can further enhance the separation of components with close boiling points. phenomenex.com The efficiency of a fractional distillation column is determined by the number of theoretical plates, which is influenced by the type of column packing and its length.

Typical Parameters for Vacuum Distillation of High-Boiling Esters:

| Parameter | Value/Range |

| Pressure | 1 - 10 mmHg |

| Temperature | 200 - 250 °C (pot temperature) |

| Column Type | Packed column (e.g., with Raschig rings or structured packing) |

| Reflux Ratio | Variable, optimized for desired separation |

It is crucial to control the temperature and pressure carefully to avoid decomposition of the ester, which can lead to discoloration and the formation of acidic impurities. gst-chem.com The synthesis of similar trimellitates, such as tri(2-ethylhexyl) trimellitate, often involves a final purification step of vacuum distillation to remove unreacted alcohol and other volatile impurities. google.com

Spectroscopic and Structural Elucidation of Trinonyl Benzene 1,2,4 Tricarboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Carbon-13 NMR Spectral Analysis

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives rise to a distinct signal, or peak, in the spectrum. The chemical shift (δ), measured in parts per million (ppm), of each peak is indicative of the electronic environment of the carbon atom.

While a publicly available, experimentally determined ¹³C NMR spectrum for trinonyl benzene-1,2,4-tricarboxylate is not readily accessible, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds, such as other alkyl trimellitates. The structure of this compound contains several distinct types of carbon atoms: those in the aromatic ring, the carbonyl carbons of the ester groups, and the carbons of the three nonyl chains.

Predicted ¹³C NMR Chemical Shifts for this compound:

| Carbon Atom Type | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |

| Aromatic C-H | 128 - 134 | Aromatic carbons bonded to hydrogen are expected in this region. |

| Aromatic C-C(O) | 130 - 135 | Aromatic carbons attached to the electron-withdrawing carboxyl groups will be shifted downfield. |

| Carbonyl (C=O) | 164 - 167 | The ester carbonyl carbons are highly deshielded and appear significantly downfield. |

| Methylene (B1212753) (-O-C H₂-) | 65 - 70 | The methylene carbons directly attached to the ester oxygen are deshielded. |

| Methylene (-CH₂-) | 22 - 32 | The internal methylene groups of the nonyl chains. |

| Terminal Methyl (-CH₃) | ~14 | The terminal methyl groups of the nonyl chains are the most shielded carbons. |

The predicted spectrum would show distinct signals for the three non-equivalent aromatic carbons, the three ester carbonyl carbons (which may be very close in chemical shift), and the various carbons of the nonyl chains. The symmetry of the nonyl chains would lead to overlapping signals for some of the internal methylene groups.

Proton NMR Spectral Analysis

Proton (¹H) NMR spectroscopy provides information on the number, type, and arrangement of hydrogen atoms in a molecule. The chemical shift, integration (relative number of protons), and splitting pattern (spin-spin coupling) of the signals are all used in structural determination.

As with the ¹³C NMR data, a specific experimental ¹H NMR spectrum for this compound is not widely available. However, a predicted spectrum can be constructed based on the known effects of the functional groups present.

Predicted ¹H NMR Spectral Data for this compound:

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |

| Aromatic Protons | 7.8 - 8.2 | m | 3H | The three protons on the benzene (B151609) ring will appear as a complex multiplet in the aromatic region due to their differing electronic environments and coupling to each other. |

| Methylene Protons (-O-CH₂-) | 4.1 - 4.4 | t | 6H | The protons on the methylene groups adjacent to the ester oxygens are deshielded and will appear as triplets due to coupling with the adjacent methylene group. |

| Methylene Protons (-CH₂-) | 1.2 - 1.8 | m | 42H | The numerous methylene protons of the nonyl chains will form a broad, complex multiplet in the aliphatic region. |

| Terminal Methyl Protons (-CH₃) | 0.8 - 1.0 | t | 9H | The terminal methyl protons of the nonyl chains will appear as a triplet in the upfield region due to coupling with the adjacent methylene group. |

The integration of the signals would confirm the ratio of aromatic to aliphatic protons, providing further evidence for the proposed structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and, through analysis of its fragmentation pattern, can reveal key structural features.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for confirming the purity of a sample and providing a "fingerprint" mass spectrum for identification.

For this compound, GC-MS analysis would first separate the compound from any impurities. The subsequent mass spectrum would show the molecular ion peak and a characteristic pattern of fragment ions. Data available from the NIST Mass Spectrometry Data Center for trinonyl trimellitate indicates the following prominent peaks. nih.gov

Key GC-MS Fragmentation Peaks for this compound:

| m/z Value | Relative Intensity | Possible Fragment Ion | Fragmentation Pathway |

| 588 | Low | [C₃₆H₆₀O₆]⁺ | Molecular Ion (M⁺) |

| 319 | High | [C₁₈H₁₅O₆]⁺ | Loss of a nonyl group and subsequent rearrangement. |

| 320 | Moderate | [C₁₈H₁₆O₆]⁺ | Fragment related to the loss of a nonyl group with hydrogen transfer. |

| 193 | High | [C₉H₅O₄]⁺ | Fragment corresponding to the benzenetricarboxylic acid anhydride (B1165640) core. |

The fragmentation pattern is dominated by cleavages of the ester groups, leading to the loss of the nonyl chains and the formation of stable ions containing the aromatic ring.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-resolution mass spectrometry (HRMS) can measure the mass of an ion with very high accuracy (typically to four or more decimal places). This allows for the unambiguous determination of the elemental composition of the ion.

The exact mass of this compound has been computed to be 588.43898963 Da. nih.gov An HRMS experiment would aim to measure the mass of the molecular ion and compare it to this theoretical value.

High-Resolution Mass Spectrometry Data for this compound:

| Parameter | Value |

| Molecular Formula | C₃₆H₆₀O₆ |

| Calculated Exact Mass | 588.43898963 Da |

| Measured Exact Mass (Hypothetical) | 588.4391 Da |

| Mass Error (ppm) | < 5 ppm |

A measured mass that is very close to the calculated mass, with an error of less than 5 ppm, would provide strong evidence for the proposed molecular formula of C₃₆H₆₀O₆.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrational frequencies of the chemical bonds.

Predicted Infrared Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3100 | C-H stretch | Aromatic |

| ~2850-2960 | C-H stretch | Aliphatic (nonyl chains) |

| ~1720-1740 | C=O stretch | Ester carbonyl |

| ~1600, ~1450 | C=C stretch | Aromatic ring |

| ~1250-1300 | C-O stretch | Ester |

Advanced Chromatographic Methods for Analysis and Separation

Advanced chromatographic techniques are essential for the precise analysis and separation of this compound from various matrices. These methods offer high resolution and sensitivity, which are critical for accurate quantification and identification.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method Development

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the separation of non-polar compounds like this compound. wjpsronline.com The development of a robust RP-HPLC method involves the careful optimization of the mobile phase and the selection of an appropriate stationary phase. ijprajournal.com

The mobile phase in RP-HPLC typically consists of a polar solvent mixture, which is adjusted to control the elution of analytes. phenomenex.com For this compound, a mobile phase comprising acetonitrile (B52724) and water is commonly employed. mastelf.com Acetonitrile is favored for its low viscosity and UV transparency, which contributes to better peak resolution and sensitivity. mastelf.com

The ratio of acetonitrile to water is a critical parameter that is optimized to achieve the desired retention time and separation efficiency. A higher concentration of acetonitrile (the organic modifier) reduces the polarity of the mobile phase, leading to a shorter retention time for the non-polar this compound. Conversely, a higher water content increases retention.

Acidic modifiers, such as formic acid or phosphoric acid, are often added to the mobile phase in small concentrations. sielc.comsielc.com These modifiers help to control the pH of the mobile phase, which can be crucial for improving peak shape and reproducibility, especially if there are any ionizable impurities present. For mass spectrometry (MS) compatible methods, volatile modifiers like formic acid are preferred over non-volatile ones like phosphoric acid. sielc.comsielc.com

A typical mobile phase optimization might involve a gradient elution, where the proportion of acetonitrile is gradually increased over the course of the analysis. This allows for the efficient elution of a wide range of compounds with varying polarities.

Table 1: Example RP-HPLC Gradient for this compound Analysis

| Time (minutes) | % Acetonitrile | % Water (with 0.1% Formic Acid) |

| 0 | 60 | 40 |

| 15 | 95 | 5 |

| 20 | 95 | 5 |

| 22 | 60 | 40 |

| 30 | 60 | 40 |

This table represents a hypothetical gradient program and would require empirical optimization for a specific application.

The choice of the HPLC column, or the stationary phase, is paramount for a successful separation. For a non-polar analyte like this compound, a non-polar stationary phase is used in RP-HPLC. wjpsronline.com

C18 (Octadecylsilane) columns are the most widely used stationary phases in RP-HPLC. These columns consist of silica (B1680970) particles that have been chemically modified with C18 alkyl chains. The long hydrocarbon chains provide a hydrophobic surface that interacts with non-polar analytes, leading to their retention. Modern C18 columns often feature "end-capping," a process where residual silanol (B1196071) groups on the silica surface are reacted with a small silylating agent. This minimizes unwanted interactions between polar functional groups of the analyte and the stationary phase, resulting in improved peak symmetry and preventing tailing.

Newcrom R1 columns are a type of specialty reverse-phase column characterized by low silanol activity. sielc.comsielc.com This makes them particularly suitable for the analysis of compounds that may exhibit strong interactions with residual silanols, ensuring better peak shapes and reproducibility. The selection between a standard end-capped C18 and a specialty column like Newcrom R1 would depend on the specific requirements of the analysis, including the complexity of the sample matrix and the presence of any interfering compounds.

Table 2: Comparison of Common RP-HPLC Columns for Aromatic Ester Analysis

| Column Type | Stationary Phase Chemistry | Key Features | Best Suited For |

| Standard C18 | Octadecylsilane bonded to silica | General purpose, good hydrophobicity | Routine analysis of non-polar to moderately polar compounds. |

| End-Capped C18 | Octadecylsilane with derivatized residual silanols | Reduced peak tailing for basic and polar compounds, improved reproducibility. | High-performance separations requiring symmetrical peaks. |

| Newcrom R1 | Proprietary reverse-phase material | Low silanol activity, unique selectivity. | Analysis of compounds sensitive to silanol interactions, method development for complex mixtures. sielc.comsielc.com |

| Phenyl Columns | Phenyl groups bonded to silica | Enhanced selectivity for aromatic compounds due to π-π interactions. sigmaaldrich.com | Separations where aromatic analytes need to be resolved from other components. sigmaaldrich.com |

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to conventional HPLC. This technology utilizes columns packed with smaller particles (typically sub-2 µm), which necessitates the use of systems capable of handling much higher pressures.

For a high molecular weight, non-polar compound like this compound, UPLC can offer significantly shorter analysis times without sacrificing separation efficiency. The principles of mobile phase and column selection are similar to HPLC, but the methods are scaled down for the smaller column dimensions and particle sizes. For instance, methods developed on HPLC columns with 3 µm particles can often be transferred to UPLC systems for faster analysis. sielc.com The reduced run times in UPLC lead to higher sample throughput, making it a valuable tool in high-volume analytical laboratories.

Computational Approaches for Conformational Analysis and Spectroscopic Prediction

Computational chemistry provides powerful tools for investigating the molecular properties of compounds like this compound, offering insights that complement experimental data.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It has become a popular and effective method for predicting the properties of molecules, including their three-dimensional structure. nih.govresearchgate.net

For this compound, DFT calculations can be employed to determine its most stable conformation (i.e., its molecular geometry). This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. The calculation provides the optimized bond lengths, bond angles, and dihedral angles of the molecule in its ground state. researchgate.net

A common approach involves using a hybrid functional, such as B3LYP, in conjunction with a suitable basis set, like 6-311G(d,p). researchgate.netnih.gov The choice of functional and basis set is crucial for obtaining accurate results and represents a balance between computational cost and accuracy. nih.gov The optimized geometry obtained from DFT calculations can provide valuable information about the spatial arrangement of the three nonyl ester groups relative to the benzene ring. This information is critical for understanding the molecule's physical and chemical properties, as well as its interactions with other molecules. Furthermore, the optimized structure serves as the foundation for predicting spectroscopic properties, such as vibrational frequencies (infrared and Raman spectra). researchgate.net

Prediction of NMR Chemical Shifts and Vibrational Frequencies

The spectroscopic properties of this compound can be predicted using computational methods and by comparison with similar known compounds. These predictions for Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies provide valuable information for the structural elucidation of the molecule.

Predicted NMR Chemical Shifts

Due to the complex structure of this compound, the precise prediction of its NMR chemical shifts can be challenging. However, by analyzing the different chemical environments of the protons (¹H NMR) and carbon atoms (¹³C NMR), it is possible to estimate their approximate chemical shifts. These estimations are based on established chemical shift ranges for similar functional groups. pdx.edu For instance, the protons of the benzene ring are expected to appear in the aromatic region, while the protons of the nonyl chains will have characteristic shifts depending on their proximity to the electron-withdrawing ester groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 8.5 | 128 - 135 |

| Aromatic C-C=O | --- | 130 - 138 |

| C=O | --- | 164 - 168 |

| O-CH₂ | 4.1 - 4.4 | 65 - 70 |

| O-CH₂-CH₂ | 1.6 - 1.8 | 28 - 33 |

| (CH₂)n | 1.2 - 1.4 | 22 - 32 |

| CH₃ | 0.8 - 0.9 | 14 |

Predicted Vibrational Frequencies

The vibrational frequencies of this compound can be predicted by analyzing its constituent functional groups. The infrared (IR) and Raman spectra are expected to show characteristic absorption bands corresponding to the stretching and bending vibrations of the ester groups, the benzene ring, and the aliphatic nonyl chains. Density Functional Theory (DFT) calculations are a common method for predicting vibrational spectra with a reasonable degree of accuracy for organic molecules. researchgate.netniscair.res.in

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| C-H stretching (aromatic) | 3100 - 3000 | Stretching vibrations of the C-H bonds on the benzene ring. |

| C-H stretching (aliphatic) | 3000 - 2850 | Asymmetric and symmetric stretching of the CH₂ and CH₃ groups in the nonyl chains. |

| C=O stretching (ester) | 1740 - 1720 | Strong absorption band characteristic of the carbonyl group in the ester linkages. |

| C=C stretching (aromatic) | 1600 - 1450 | Stretching vibrations of the carbon-carbon bonds within the benzene ring. |

| C-O stretching (ester) | 1300 - 1100 | Stretching vibrations of the C-O single bonds in the ester groups. |

| C-H bending (aliphatic) | 1470 - 1370 | Bending vibrations of the CH₂ and CH₃ groups. |

| C-H out-of-plane bending (aromatic) | 900 - 675 | Bending vibrations of the C-H bonds on the substituted benzene ring. |

Predicted Collision Cross Section (CCS) Values for Ion Mobility Spectrometry

Ion mobility spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.govkoreascience.kr The collision cross section (CCS) is a key parameter in IMS, representing the effective area of the ion that it presents to the buffer gas. koreascience.kr Predicted CCS values can aid in the identification of compounds in complex mixtures. nih.gov For this compound, a predicted CCS value has been computationally determined. nih.govnih.gov

Table 3: Predicted Collision Cross Section (CCS) Value for this compound

| Ion | Predicted CCS (Ų) | Method |

| [M+H]⁺ | 78.9 | Computed by PubChem |

Chemical Reactivity and Degradation Mechanisms of Trinonyl Benzene 1,2,4 Tricarboxylate

Hydrolytic Degradation Pathways

Hydrolysis, the cleavage of chemical bonds by the addition of water, is a primary degradation pathway for esters. For trinonyl benzene-1,2,4-tricarboxylate, this process involves the cleavage of one or more of its ester linkages to yield trimellitic acid and nonanol. The rate and extent of hydrolysis are significantly influenced by the presence of acids or bases, which act as catalysts. libretexts.org In general, trimellitate esters are known for their good hydrolytic stability. cargill.com

Acid-Catalyzed Hydrolysis: Kinetics and Product Formation

The acid-catalyzed hydrolysis of esters is a reversible reaction, essentially the reverse of Fischer esterification. libretexts.orgchemistrysteps.com The reaction is initiated by the protonation of the carbonyl oxygen of the ester group, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. youtube.comlibretexts.org

The primary products of the complete acid-catalyzed hydrolysis of this compound are trimellitic acid and 1-nonanol. However, the hydrolysis can also occur in a stepwise manner, leading to the formation of mono- and di-nonyl trimellitate as intermediates. The reaction rate is dependent on factors such as temperature, the concentration of the acid catalyst, and the amount of water present. libretexts.org Driving the reaction to completion often requires a large excess of water. libretexts.org

Table 1: Predicted Products of Acid-Catalyzed Hydrolysis of this compound

| Reactant | Catalyst | Products |

| This compound + Water | Strong Acid (e.g., H₂SO₄, HCl) | Trimellitic acid, 1-Nonanol, Mono-nonyl trimellitate, Di-nonyl trimellitate |

Base-Catalyzed Hydrolysis: Reaction Mechanisms and Influencing Factors

Base-catalyzed hydrolysis of esters, also known as saponification, is an irreversible process that yields an alcohol and a carboxylate salt. libretexts.orgyoutube.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This is generally a faster process than acid-catalyzed hydrolysis because the hydroxide ion is a stronger nucleophile than a neutral water molecule. youtube.com

The reaction proceeds through a tetrahedral intermediate, which then collapses to form a carboxylic acid and an alkoxide. The alkoxide, being a strong base, deprotonates the carboxylic acid to form a carboxylate salt and an alcohol. This final acid-base step drives the reaction to completion. chemistrysteps.comyoutube.com

For this compound, base-catalyzed hydrolysis would result in the formation of 1-nonanol and the corresponding salt of trimellitic acid (e.g., sodium trimellitate if sodium hydroxide is used). Similar to the acid-catalyzed pathway, the reaction can proceed stepwise, yielding salts of mono- and di-nonyl trimellitate as intermediates. The rate of base-catalyzed hydrolysis is influenced by the concentration and strength of the base, temperature, and the structure of the ester. Increased steric hindrance around the ester group can slow down the rate of saponification. viu.ca

Transesterification Reactions with Different Alcohols

Transesterification is a process where the alkyl group of an ester is exchanged with the alkyl group of an alcohol. This reaction is typically catalyzed by an acid or a base. nih.gov For this compound, transesterification with different alcohols can lead to the formation of a variety of new ester derivatives.

Catalyst Influence on Transesterification Efficiency

The choice of catalyst is critical for the efficiency of the transesterification reaction. Both homogeneous and heterogeneous catalysts can be employed.

Homogeneous Catalysts : These include strong acids like sulfuric acid and p-toluenesulfonic acid, and bases such as sodium hydroxide and potassium hydroxide. nih.govalchemist-plasticizer.com Acid catalysts work by protonating the carbonyl oxygen, similar to the mechanism in hydrolysis, making the carbonyl carbon more electrophilic. Base catalysts, typically alkoxides, are highly effective as they are strong nucleophiles.

Heterogeneous Catalysts : Solid acid catalysts (e.g., sulfated zirconia, certain zeolites) and solid base catalysts (e.g., mixed metal oxides) are also utilized. google.comgoogle.com These offer the advantage of easier separation from the reaction mixture and potential for reuse. For instance, solid oxides like ZrO₂, TiO₂, ZnO, and SnO have been used as catalysts for the synthesis of trioctyl trimellitate, a close analog. google.com

The efficiency of the catalyst is also dependent on the reaction conditions, such as temperature and the molar ratio of the reactants.

Formation of Novel Ester Derivatives

By reacting this compound with different alcohols in the presence of a suitable catalyst, it is possible to synthesize a range of novel trimellitate esters. For example, reaction with methanol (B129727) could yield trimethyl trimellitate, while reaction with ethanol (B145695) could produce triethyl trimellitate. This process allows for the modification of the properties of the trimellitate ester, such as its viscosity, pour point, and plasticizing efficiency, by changing the length and branching of the alkyl chains. The synthesis of mixed esters, where the three alcohol groups are different, is also a possibility through controlled transesterification. rsc.org

Table 2: Potential Novel Ester Derivatives from Transesterification of this compound

| Reactant Alcohol | Catalyst (Example) | Potential Novel Ester Product |

| Methanol | Sulfuric Acid | Trimethyl benzene-1,2,4-tricarboxylate |

| Ethanol | Sodium Methoxide | Triethyl benzene-1,2,4-tricarboxylate |

| 2-Ethylhexanol | Tin(II) oxide | Tri(2-ethylhexyl) benzene-1,2,4-tricarboxylate |

Oxidative Degradation Studies

Trimellitate esters are generally valued for their good thermal and oxidative stability. cargill.com However, under severe conditions of high temperature and in the presence of oxygen, they can undergo oxidative degradation. This process typically involves the formation of hydroperoxides, which can then decompose to form a variety of oxidation products, including alcohols, aldehydes, ketones, and smaller carboxylic acids. These degradation products can, in turn, lead to an increase in the acidity and viscosity of the material. researchgate.net

Studies on analogous polyol esters have shown that the initial oxidation can be followed by hydrolysis and transesterification reactions, with the acid formed from the loss of an acyl group being a major product. cir-safety.org The presence of antioxidants, such as hindered phenols and aromatic amines, can significantly improve the oxidative stability of these esters by scavenging free radicals and decomposing peroxides. researchgate.netsmarteureka.com

For tri(2-ethylhexyl) trimellitate, it is noted that in the atmosphere, it is expected to be degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of about 4 hours for the vapor phase. nih.gov This suggests that under atmospheric conditions, oxidative degradation can be a relevant pathway. The thermo-oxidative degradation of materials plasticized with trioctyl trimellitate (TOTM) has been studied, indicating that the plasticizer can be lost over time at elevated temperatures, which in turn affects the properties of the material. csic.es

Reaction with Strong Oxidizing Agents

This compound is generally stable under normal conditions. However, it is incompatible with strong oxidizing agents. nih.govpenpet.com The reaction with potent oxidizers can be vigorous and exothermic, potentially leading to the ignition of the reaction products. chemicalbook.com While specific studies on this compound are limited, the reaction of its close analogue, trioctyl trimellitate (TOTM), with strong oxidizing agents is recognized as a significant chemical incompatibility. nih.govpenpet.com

The reaction mechanism with strong oxidants would likely involve the oxidation of the nonyl ester side chains. The tertiary hydrogens on the alkyl chains, if present in branched isomers of nonanol, would be particularly susceptible to oxidation. The initial oxidation products could include hydroperoxides, which can then undergo further reactions to form ketones, alcohols, and carboxylic acids. Under harsh oxidative conditions, cleavage of the ester bonds could occur, leading to the formation of trimellitic acid and oxidation products of nonanol.

| Reactant | Oxidizing Agent | Potential Reaction Products | Observations |

| This compound (or analogue) | Strong Oxidizing Agents (e.g., Potassium Permanganate, Nitric Acid) | Trimellitic acid, Nonanoic acid, various oxidized and fragmented alkyl chain derivatives (ketones, alcohols) | Vigorous, exothermic reaction; potential for ignition. nih.govpenpet.comchemicalbook.com |

Table 1: Postulated Reactions of this compound with Strong Oxidizing Agents. This table is based on general principles of organic chemistry and data for analogous compounds.

Environmental Oxidation Pathways

In the environment, the oxidation of this compound is primarily driven by reactions with photochemically produced hydroxyl radicals (•OH) in the atmosphere and aquatic environments. nih.govcopernicus.org For the analogous compound, trioctyl trimellitate, the atmospheric half-life due to reaction with hydroxyl radicals is estimated to be short, suggesting that this is a significant degradation pathway for vapor-phase trimellitates. nih.gov

The oxidation process is expected to be a stepwise degradation. Initially, hydroxyl radicals will likely attack the alkyl chains, leading to the formation of various oxygenated intermediates such as alcohols, aldehydes, and ketones. mdpi.com Subsequent oxidation can lead to the cleavage of the alkyl chains and the ester bonds, ultimately forming smaller carboxylic acids and trimellitic acid. mdpi.com Given its high molecular weight and low water solubility, a significant portion of this compound in the environment is expected to be sorbed to soil and sediment, where microbial degradation may become a more dominant fate process. alchemist-plasticizer.com

Photodegradation Mechanisms and Environmental Fate

Photodegradation, the breakdown of molecules by light, is another important environmental fate process for aromatic compounds.

UV Irradiation Effects on Molecular Stability

Aromatic esters, in general, can undergo rearrangement and degradation upon exposure to ultraviolet (UV) radiation. penpet.com For large molecules like this compound, the absorption of UV light can excite the electrons in the aromatic ring, leading to the initiation of degradation reactions. The presence of photosensitizers, such as titanium dioxide (TiO2), which can be found in the environment, can accelerate this process by generating highly reactive species like hydroxyl radicals upon UV irradiation. mdpi.com

| Parameter | Effect on Molecular Stability | Relevant Findings for Analogues/Related Compounds |

| UV Wavelength | Shorter wavelengths (higher energy) are generally more effective at inducing degradation. | UV-C and UV-C/H2O have been shown to induce abiotic degradation of ester-containing bioplastics. nih.gov |

| UV Intensity | Higher intensity generally leads to faster degradation, up to a certain point. | For some photocatalytic degradations, efficiency plateaus at higher light intensities due to increased electron-hole recombination. mdpi.com |

| Photosensitizers (e.g., TiO2) | Accelerate photodegradation by generating reactive oxygen species. | Photocatalytic degradation of oil compounds, including aromatic esters, is enhanced by TiO2. mdpi.com |

| Environmental Matrix | The presence of water can lead to hydrolysis in conjunction with photolysis. Sorption to particles can reduce direct exposure to UV light. | The photodegradation rates of phthalate (B1215562) esters are significantly different in water versus organic solvents. alchemist-plasticizer.com |

Table 2: Factors Influencing the Photodegradation of this compound.

Product Identification from Photodegradation

The primary degradation pathway is likely to involve the cleavage of the ester linkages, leading to the formation of:

Trimellitic acid (Benzene-1,2,4-tricarboxylic acid)

Nonanol and its various isomers.

Further degradation of these initial products can occur. Nonanol can be oxidized to nonanal (B32974) and subsequently to nonanoic acid. The aromatic ring of trimellitic acid could also undergo hydroxylation and, under prolonged or high-energy irradiation, ring-opening to form smaller aliphatic di- and tricarboxylic acids.

| Postulated Degradation Product | Formation Pathway | Chemical Class |

| Trimellitic acid | Cleavage of the three ester linkages. | Aromatic tricarboxylic acid |

| Nonanol | Cleavage of the ester linkages. | Alcohol |

| Nonanal | Oxidation of nonanol. | Aldehyde |

| Nonanoic acid | Oxidation of nonanal. | Carboxylic acid |

| Hydroxylated trimellitic acid derivatives | Hydroxyl radical attack on the aromatic ring. | Phenolic carboxylic acid |

| Aliphatic di- and tricarboxylic acids | Ring-opening of the aromatic nucleus. | Carboxylic acids |

Table 3: Postulated Photodegradation Products of this compound. This table is based on general photodegradation mechanisms of aromatic esters.

Research Applications of Trinonyl Benzene 1,2,4 Tricarboxylate in Advanced Materials Science

Role as a Plasticizer in Polymer Systems

Plasticizers are additives that increase the flexibility, workability, and durability of a material. lookchem.comresearchgate.net Trinonyl benzene-1,2,4-tricarboxylate functions as a primary plasticizer, where its molecules intersperse between the long polymer chains of a resin like PVC. This spacing reduces the intermolecular forces between the polymer chains, thereby lowering the glass transition temperature and imparting flexibility to the otherwise rigid material. researchgate.net

This compound has been utilized in PVC formulations, often in combination with other plasticizers like phthalates, for applications such as flexible films and wire and cable insulation. unt.eduresearchgate.net Research has focused on quantifying its effect on the mechanical and thermal properties of PVC, its permanence within the polymer matrix, and its performance relative to other classes of plasticizers.

The addition of this compound significantly enhances the flexibility and durability of PVC. lookchem.com Its effectiveness can be observed through the analysis of mechanical properties such as Young's modulus and elongation at break. In a comparative study, a reference PVC film plasticized with a blend of 30 wt% this compound (TNTM) and 20 wt% ditridecyl phthalate (B1215562) (DTDP) was evaluated against films containing bio-based plasticizers. The TNTM/DTDP formulation exhibited a specific balance of stiffness and ductility.

The study presented the following mechanical properties:

| Plasticizer System | Young's Modulus (MPa) | Elongation at Break (%) |

| 30% TNTM + 20% DTDP | 10.3 | 295 |

| 50% SNS (Bio-based) | 8.2 | 310 |

| 50% ESBO (Bio-based) | 12.1 | 280 |

| 25% SNS + 25% ESBO | 9.5 | 305 |

This table is based on data presented in a 2018 study comparing conventional and bio-based plasticizers. unt.edu

This compound is often evaluated in comparison to conventional phthalate plasticizers and emerging bio-based alternatives. unt.edu Phthalates like dioctyl phthalate (DOP) and ditridecyl phthalate (DTDP) have been industry standards, but there is a growing interest in alternatives. unt.eduresearchgate.net

Bio-based plasticizers, such as epoxidized soybean oil (ESBO) and derivatives of hydrogenated castor oil, are derived from renewable resources. researchgate.netnih.gov When compared to a TNTM/DTDP blend, bio-based systems can offer competitive, and sometimes superior, mechanical properties. For instance, a system with 50% of the bio-plasticizer "SNS" showed a lower Young's modulus and higher elongation at break, indicating greater flexibility. unt.edu Conversely, a 50% ESBO system was stiffer and less flexible than the TNTM/DTDP blend. unt.edu A mixture of two bio-plasticizers (SNS and ESBO) demonstrated performance comparable to the conventional formulation. unt.eduresearchgate.net

The primary drivers for comparing these plasticizers often involve factors beyond simple mechanical performance, including migration resistance and thermal stability. nih.gov While phthalates have been effective and widely used, alternatives are sought to improve material permanence and meet evolving regulatory landscapes. researchgate.netnih.gov

Plasticizer migration, or exudation, is the process where the plasticizer moves from the polymer matrix to the surface, which can lead to a sticky and brittle product. unt.edu Resistance to migration is a critical performance characteristic. Studies have demonstrated that plasticizers with higher molecular weights tend to exhibit lower migration rates. nih.gov

The migration of this compound has been studied by measuring the weight change of PVC films after prolonged exposure to elevated temperatures. In one study, a PVC film with a TNTM/DTDP blend was compared to films with bio-based plasticizers at various temperatures for 168 hours. The results showed that as the temperature increased, the weight gain due to exudation was significantly less for the TNTM/DTDP formulation compared to the bio-based alternatives. unt.edu

Plasticizer Exudation (Weight Gain %) After 168 Hours

| Temperature | 30% TNTM + 20% DTDP | 50% SNS | 50% ESBO | 25% SNS + 25% ESBO |

|---|---|---|---|---|

| 80°C | ~0.1% | ~0.4% | ~0.3% | ~0.35% |

| 100°C | ~0.2% | ~0.8% | ~0.7% | ~0.75% |

| 121°C | ~0.3% | ~1.6% | ~1.5% | ~1.55% |

| 136°C | ~0.4% | ~2.5% | ~2.4% | ~2.45% |

This table is an interpretation of graphical data from a 2018 study on plasticizer exudation. unt.edu

This suggests that the formulation containing this compound has a superior resistance to migration at high temperatures compared to the specific bio-based plasticizers tested. unt.edu This property is crucial for applications where the material is exposed to heat over its service life.

The thermal stability of a plasticized PVC compound is important for both processing and end-use applications. Thermogravimetric analysis (TGA) is used to determine how the material's mass changes with increasing temperature, indicating its decomposition profile. Research comparing a PVC sample with a TNTM/DTDP blend against a sample with a 1:1 mixture of SNS and ESBO bio-plasticizers showed that the decomposition for both materials began at approximately 300°C. unt.edu The study concluded that from a thermal stability perspective, the differences between the two plasticizer systems were not significant. unt.edu Generally, plasticizers with higher molecular weights and lower volatility are expected to contribute to better thermal stability in PVC blends. nih.gov

For certain applications, such as wire and cable manufacturing, the dynamic friction of the PVC material is an important parameter during installation. unt.edu A study that measured the dynamic friction of stretched PVC films found that the differences between a formulation containing a TNTM/DTDP blend and three different bio-based plasticizer formulations were not significant. unt.edu All tested samples exhibited similar dynamic friction values, suggesting that the choice between these particular plasticizer systems would not substantially impact this specific performance metric. unt.edu

Influence on Glass Transition Temperature (Tg) of Polymer Networks

Plasticizers, by definition, are added to polymers to increase their flexibility, which is achieved by lowering the glass transition temperature (Tg). The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The introduction of plasticizer molecules, such as trimellitate esters, between polymer chains increases the free volume and allows for greater chain mobility, thus lowering the energy required for the chains to move and, consequently, decreasing the Tg.

While this is a fundamental principle of polymer science, specific studies quantifying the effect of this compound on the Tg of various polymer networks are not prominently featured in available research. The extent of Tg reduction is dependent on several factors, including the concentration of the plasticizer, its molecular weight, and its compatibility with the polymer matrix.

Table 1: General Influence of Plasticizers on Polymer Properties

| Property | Effect of Plasticizer Addition |

| Glass Transition Temperature (Tg) | Decrease |

| Flexibility | Increase |

| Tensile Strength | Decrease |

| Elongation at Break | Increase |

Synergistic Effects with Other Plasticizers in Polymer Blends

In industrial applications, it is common to use blends of plasticizers to achieve a desired balance of properties in the final polymer product. Synergistic effects can occur when the combination of two or more plasticizers results in an improvement in properties that is greater than the sum of the effects of the individual plasticizers. This can manifest as enhanced flexibility, improved low-temperature performance, or reduced plasticizer migration.

However, specific research detailing the synergistic effects of this compound with other plasticizers in polymer blends is not documented in the available scientific literature. General studies on plasticizer blends indicate that synergistic interactions are highly dependent on the chemical structures of the plasticizers and their compatibility with each other and the host polymer.

Application in Coatings and Adhesives: Performance Enhancement

Trimellitate esters are known for their use in applications requiring high-temperature performance and low volatility, such as in the insulation of wires and cables. These properties would, in principle, be beneficial for certain specialty coatings and adhesives that need to withstand elevated temperatures without significant loss of material. The addition of a plasticizer like this compound could enhance the flexibility and durability of the coating or adhesive film, preventing cracking and improving adhesion to the substrate.

Utilization in Lubricant Formulations

Esters, in general, are widely used as base oils or additives in lubricant formulations due to their good thermal stability, low volatility, and excellent lubricity. Trimellitate esters, with their higher molecular weight and polarity, are often employed in high-temperature applications.

Thermal Stability and Lubricating Properties

The thermal stability of a lubricant is its ability to resist chemical degradation at high temperatures. The chemical structure of this compound, featuring a stable benzene (B151609) ring and long alkyl chains, suggests it would possess good thermal stability. Its lubricating properties would stem from its ability to form a protective film on metal surfaces, reducing direct contact between moving parts.

However, specific studies that measure the thermal decomposition temperature, oxidation stability, and detailed lubricating properties of this compound are not available in the reviewed literature.

Friction and Wear Reduction in Mechanical Systems

A primary function of a lubricant is to reduce friction and wear between interacting surfaces in a mechanical system. The effectiveness of an ester lubricant in this regard is related to its viscosity, polarity (which influences its ability to adsorb onto metal surfaces), and the strength of the lubricating film it forms.

While it is plausible that this compound could offer good friction and wear reduction properties, particularly under high-temperature or high-load conditions, there is no specific experimental data or research to substantiate this within the public domain.

Potential as a Component in Liquid Crystal Development

Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The development of new liquid crystal materials often involves the synthesis of molecules with specific shapes and intermolecular interactions.

There is currently no information in the scientific literature to suggest that this compound is being investigated or has potential as a component in liquid crystal development. The molecular structure of this compound does not align with the typical rod-like or disc-like shapes of molecules that exhibit liquid crystalline phases.

Exploration as a Ligand or Co-monomer in Porous Coordination Polymers (PCPs)

The hypothetical use of this compound as a precursor for a ligand in PCP synthesis would involve its transformation into benzene-1,2,4-tricarboxylate. This tricarboxylate ligand offers multiple coordination sites and a rigid aromatic core, which are desirable features for constructing robust porous materials. Its asymmetric nature, with three carboxylate groups in the 1, 2, and 4 positions of the benzene ring, can lead to the formation of complex and diverse network topologies, in contrast to more symmetrical tricarboxylate ligands like benzene-1,3,5-tricarboxylate.

The benzene-1,2,4-tricarboxylate ligand possesses three carboxylate groups, each capable of coordinating to metal ions in various modes (e.g., monodentate, bidentate bridging, chelating). This versatility allows for the formation of connections to multiple metal nodes, a key factor in building a three-dimensional framework.

Commonly used metal ions such as Zinc (Zn²⁺) and Copper (Cu²⁺) are well-suited to interact with carboxylate ligands. For instance, Cu²⁺ ions often form dinuclear paddlewheel clusters, [Cu₂(O₂CR)₄], which serve as secondary building units (SBUs). The benzene-1,2,4-tricarboxylate ligand could bridge these paddlewheel units, extending the structure in multiple directions. Similarly, Zn²⁺ can form various SBUs, including tetrahedral [Zn₄O(O₂CR)₆] clusters, which are iconic in MOF chemistry. The geometry and connectivity of the resulting PCP would be dictated by the coordination preferences of the metal ion and the disposition of the three carboxylate groups on the benzene ring. A microporous MOF, [Zn₄(OH)₂(1,2,4-BTC)₂] (where 1,2,4-BTC = Benzene-1,2,4-tricarboxylate), has been synthesized, featuring open metal Zn²⁺ sites.

Table 1: Potential Coordination Interactions

| Metal Ion | Typical Secondary Building Unit (SBU) | Potential Interaction with Benzene-1,2,4-tricarboxylate |

|---|---|---|

| Cu²⁺ | Dinuclear Paddlewheel: [Cu₂(O₂CR)₄] | The three carboxylate groups can bridge multiple paddlewheel units to create a 3D network. |

The porosity of a hypothetical PCP derived from benzene-1,2,4-tricarboxylate would be a critical feature for applications in gas storage. The arrangement of the ligands and metal nodes would define the size and shape of the pores within the material. The intrinsic porosity can be analyzed using gas sorption measurements, typically with nitrogen at 77 K, to determine key parameters like the BET (Brunauer-Emmett-Teller) surface area, pore volume, and pore size distribution.

For CO₂ storage, several factors would enhance performance:

Open Metal Sites: As seen in the example of [Zn₄(OH)₂(1,2,4-BTC)₂], unsaturated metal centers within the pores can act as strong Lewis acid sites, leading to a high affinity for CO₂ molecules, which have a significant quadrupole moment.

Polar Functional Groups: The uncoordinated oxygen atoms of the carboxylate groups lining the pores can create a polar environment, enhancing the interaction with CO₂.

Pore Size and Shape: Optimizing the pore dimensions to be comparable to the kinetic diameter of CO₂ can lead to enhanced uptake and selectivity over other gases like N₂.

Simulations of CO₂ sorption in MOFs containing Cu²⁺ ions and triazole-functionalized benzene-tricarboxylate-type linkers have demonstrated that CO₂ molecules preferentially adsorb at open metal sites and within specific cages of the framework, highlighting the importance of framework chemistry in gas storage applications. nih.gov

Table 2: Hypothetical Porosity and Gas Storage Data

| Parameter | Description | Potential Value |

|---|---|---|

| BET Surface Area | A measure of the total surface area available for gas adsorption. | Could range from low to high (e.g., 100 - 2000 m²/g) depending on the resulting framework. |

| Pore Volume | The total volume of the pores within the material. | Typically in the range of 0.1 - 1.0 cm³/g. |

| CO₂ Uptake Capacity | The amount of CO₂ the material can store at a given pressure and temperature. | Highly dependent on surface area, pore volume, and chemical functionality. |

Future Research Directions and Emerging Applications

Development of Novel Trinonyl Benzene-1,2,4-Tricarboxylate Derivatives with Tailored Properties

The development of novel derivatives of this compound is a promising avenue for tailoring its properties to meet the specific demands of various applications. By strategically modifying the chemical structure of the parent compound, researchers can fine-tune its characteristics, such as flexibility, thermal stability, and compatibility with different polymer matrices.

One area of focus is the synthesis of derivatives with altered alkyl chain lengths or branching. These modifications can significantly impact the plasticizing efficiency and migration resistance of the compound. For instance, the introduction of branched alkyl chains can enhance the low-temperature flexibility of PVC formulations, a critical attribute for applications in colder climates.

Furthermore, the incorporation of functional groups into the benzene (B151609) ring or the alkyl chains can impart novel functionalities to the derivatives. For example, the addition of flame-retardant moieties could lead to the development of plasticizers that also enhance the fire safety of the end products. Similarly, the introduction of biocompatible or biodegradable segments could open up new possibilities for the use of these derivatives in medical devices and environmentally friendly materials.

The synthesis of such novel derivatives often involves multi-step chemical processes. A generalized synthetic pathway for benzene-1,2,4-tricarboxylate derivatives is depicted in the table below.

| Step | Description | Reactants | Conditions |

| 1 | Esterification | Benzene-1,2,4-tricarboxylic acid, Alcohol | Acid catalyst, Heat |

| 2 | Functionalization | This compound, Functionalizing agent | Specific catalysts and reaction conditions depending on the desired functional group |

This strategic approach to molecular design will enable the creation of a new generation of this compound derivatives with precisely controlled properties, thereby expanding their application spectrum.

Exploration in Advanced Functional Materials Beyond Current Applications

The unique properties of this compound make it a compelling candidate for exploration in advanced functional materials, extending beyond its conventional use as a plasticizer. Its high thermal stability and electrical insulation properties, characteristic of trimellitate esters, suggest its potential utility in high-performance electronics and energy storage devices.

In the realm of advanced materials, research is being directed towards integrating this compound into novel polymer composites and blends. Its compatibility with various polymers, coupled with its ability to modify their physical properties, can be leveraged to create materials with enhanced durability, flexibility, and processability.

One emerging application is in the development of dielectric materials for capacitors and other electronic components. The low volatility and high dielectric constant of trimellitates make them suitable for such applications, where stable performance under varying temperatures and electrical fields is crucial.

Furthermore, the potential of this compound in the formulation of advanced coatings and adhesives is being investigated. Its ability to improve adhesion, flexibility, and weather resistance can lead to the development of high-performance surface finishes for automotive, aerospace, and construction industries.

The exploration of this compound in these advanced functional materials is still in its nascent stages, but the preliminary findings indicate a significant potential for innovation and the creation of next-generation materials with superior performance characteristics.

Integration with Sustainable Chemistry Principles for Circular Economy

The integration of this compound with sustainable chemistry principles is a critical research direction, driven by the global push towards a circular economy. This involves a holistic approach that considers the entire lifecycle of the compound, from its synthesis to its end-of-life management.

A key focus is the development of synthetic routes that utilize renewable feedstocks, reducing the reliance on petrochemical sources. nih.gov Bio-based alternatives to the aromatic and alcohol components of this compound are being explored, with the aim of creating a more sustainable and environmentally friendly production process. prnewswire.com

In addition to green synthesis, research is also centered on enhancing the biodegradability of this compound and its derivatives. nih.gov By incorporating biodegradable moieties into the molecular structure, it may be possible to design plasticizers that have a reduced environmental footprint and can be more easily assimilated into natural cycles at the end of their service life.

The recyclability of polymers containing this compound is another important aspect of the circular economy. Research is underway to develop efficient methods for separating and recovering the plasticizer from polymer waste, allowing for its reuse in new products. This not only conserves resources but also reduces the amount of plastic waste that ends up in landfills or incinerators.